Methyl [(dimethylhydrazinylidene)methyl]methylcarbamate
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Overview
Description
Methyl [(dimethylhydrazinylidene)methyl]methylcarbamate is an organic compound that belongs to the class of carbamates This compound is characterized by the presence of a methyl group, a dimethylhydrazinylidene group, and a methylcarbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [(dimethylhydrazinylidene)methyl]methylcarbamate typically involves the reaction of dimethylhydrazine with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
Dimethylhydrazine+Methyl isocyanate→Methyl [(dimethylhydrazinylidene)methyl]methylcarbamate
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions. The process may include the use of catalysts to enhance the reaction rate and yield. The product is then purified through various techniques such as distillation and crystallization to obtain a high-purity compound.
Chemical Reactions Analysis
Types of Reactions
Methyl [(dimethylhydrazinylidene)methyl]methylcarbamate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The compound can participate in substitution reactions where one or more groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction may produce various reduced forms of the compound.
Scientific Research Applications
Methyl [(dimethylhydrazinylidene)methyl]methylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various biological pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl [(dimethylhydrazinylidene)methyl]methylcarbamate involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or by binding to specific receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methylcarbamate: A simpler carbamate compound with similar functional groups.
Dimethylhydrazine: A related compound with a similar hydrazine group.
Uniqueness
Methyl [(dimethylhydrazinylidene)methyl]methylcarbamate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications that require specific reactivity and functionality.
Properties
CAS No. |
51235-00-8 |
---|---|
Molecular Formula |
C6H13N3O2 |
Molecular Weight |
159.19 g/mol |
IUPAC Name |
methyl N-[(dimethylhydrazinylidene)methyl]-N-methylcarbamate |
InChI |
InChI=1S/C6H13N3O2/c1-8(2)7-5-9(3)6(10)11-4/h5H,1-4H3 |
InChI Key |
YNASDMBYSZJMJK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)N=CN(C)C(=O)OC |
Origin of Product |
United States |
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